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Cat. No.: B558174 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principle of the Assay
Boc-Lys(Ac)-AMC is a fluorogenic substrate widely used for measuring the activity of histone

deacetylases (HDACs) and sirtuins (SIRTs).[1] The assay's principle is based on a two-step

enzymatic reaction that results in the release of a highly fluorescent molecule, 7-amino-4-

methylcoumarin (AMC).[2][3]

Step 1: Deacetylation In the first step, an HDAC or SIRT enzyme removes the acetyl group

from the ε-amino group of the lysine residue in the Boc-Lys(Ac)-AMC substrate. This

enzymatic modification is the primary reaction of interest and is the rate-limiting step in the

assay.

Step 2: Developer Reaction The deacetylated product, Boc-Lys-AMC, is then susceptible to

cleavage by a developing enzyme, typically trypsin.[4] Trypsin specifically recognizes and

cleaves the peptide bond C-terminal to the now-unprotected lysine, releasing the fluorophore

AMC.

Signal Detection Free AMC is highly fluorescent, whereas the intact Boc-Lys(Ac)-AMC
substrate is essentially non-fluorescent. The increase in fluorescence intensity is directly

proportional to the amount of AMC released, and thus, to the deacetylase activity of the

enzyme being studied. The fluorescent signal is measured using a fluorometer or a microplate

reader, with excitation typically around 340-360 nm and emission at 440-460 nm.
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This assay is well-suited for high-throughput screening (HTS) of enzyme inhibitors and for

detailed kinetic studies of deacetylase activity.

Signaling Pathway and Experimental Workflow
SIRT1 Signaling Pathway
Sirtuin 1 (SIRT1) is a well-characterized NAD+-dependent deacetylase that plays a crucial role

in various cellular processes, including metabolism, DNA repair, inflammation, and aging. It

deacetylates a wide range of histone and non-histone protein substrates, thereby regulating

their function. Key targets of SIRT1 include p53, NF-κB, and PGC-1α, through which it

influences cell cycle, apoptosis, and metabolic pathways. The diagram below illustrates a

simplified overview of the SIRT1 signaling pathway.
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Caption: A simplified diagram of the SIRT1 signaling pathway.

Experimental Workflow
The following diagram outlines the typical workflow for a Boc-Lys(Ac)-AMC-based deacetylase

assay.
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1. Preparation

2. Deacetylation Reaction 3. Signal Development 4. Data Acquisition & Analysis
Prepare Reagents:

- Assay Buffer
- Enzyme Solution

- Substrate Solution
- Inhibitor (if any)

- Developer (Trypsin)

Set up reaction in
96/384-well plate:

- Add Buffer, Enzyme, Inhibitor

Pre-incubate
(e.g., 15 min at 37°C)

Initiate reaction
by adding Substrate

Incubate
(e.g., 60 min at 37°C)

Stop reaction and
develop signal by

adding Trypsin Solution

Incubate
(e.g., 15-20 min at RT)

Measure Fluorescence
(Ex: 355 nm, Em: 460 nm)

Analyze Data:
- Subtract background

- Calculate enzyme activity
- Determine IC50 (if applicable)

Click to download full resolution via product page

Caption: A step-by-step workflow for the Boc-Lys(Ac)-AMC assay.

Experimental Protocols
Materials and Reagents

Substrate: Boc-Lys(Ac)-AMC

Enzyme: Recombinant human HDAC or SIRT protein

Cofactor (for Sirtuins): β-Nicotinamide adenine dinucleotide (NAD+)

Developer: Trypsin

Inhibitor Control: Trichostatin A (TSA) for HDACs, or a specific sirtuin inhibitor.

Assay Buffer: e.g., 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2

Solvent: Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitors

Microplate: Black, flat-bottom 96-well or 384-well plates suitable for fluorescence

measurements

Instrumentation: Fluorescence microplate reader

Reagent Preparation
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Substrate Stock Solution (e.g., 30 mM): Dissolve Boc-Lys(Ac)-AMC in DMSO. Store in

aliquots at -20°C.

Enzyme Working Solution: Dilute the enzyme to the desired concentration in cold assay

buffer immediately before use. The optimal concentration should be determined empirically.

NAD+ Stock Solution (for Sirtuin assays): Prepare a concentrated stock (e.g., 50 mM) in

assay buffer and store at -20°C.

Developer Solution (e.g., 2 mg/mL Trypsin): Prepare a solution of trypsin in an appropriate

buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4).

Inhibitor Stock Solutions: Dissolve inhibitors in DMSO to create high-concentration stocks.

Step-by-Step Protocol (96-well plate format)
Assay Setup: To each well, add the following components in order:

Assay Buffer

Enzyme Working Solution

Inhibitor or DMSO vehicle control

NAD+ Working Solution (for sirtuin assays)

Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow the

inhibitor to bind to the enzyme.

Reaction Initiation: Start the deacetylation reaction by adding the Boc-Lys(Ac)-AMC
substrate to each well. The final substrate concentration typically ranges from 10 µM to 50

µM.

Reaction Incubation: Immediately mix the plate and incubate at 37°C for 30-60 minutes. The

incubation time should be optimized to ensure the reaction is within the linear range.

Signal Development: Stop the reaction and initiate signal development by adding the Trypsin

Developer Solution to each well.
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Development Incubation: Incubate the plate at room temperature for 15-20 minutes to allow

for the complete cleavage of the deacetylated substrate.

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader

with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

Data Presentation and Analysis
Controls

No-Enzyme Control: Contains all reaction components except the enzyme, to determine

background fluorescence.

No-Substrate Control: Contains all components except the substrate, to check for any

intrinsic fluorescence from other reagents.

Positive Control: A reaction with enzyme and no inhibitor.

Inhibitor Control: A reaction with a known inhibitor (e.g., TSA) to confirm assay performance.

Data Analysis
Background Subtraction: Subtract the average fluorescence of the no-enzyme control wells

from all other wells.

Enzyme Activity Calculation: The background-subtracted fluorescence is proportional to the

enzyme activity. Activity can be expressed in Relative Fluorescence Units (RFU).

Inhibitor Potency (IC50): For inhibitor screening, plot the percentage of inhibition against the

logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to

determine the IC50 value.

Representative Data Tables
Table 1: Enzyme Kinetics Data for HDAC1 with Boc-Lys(Ac)-AMC
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Parameter Value Reference

Enzyme Concentration 4.5 nM

Substrate Concentration

Range
0 - 512 µM

Incubation Time 60 minutes

Incubation Temperature 30°C

Determined KM ~20 µM

Table 2: IC50 Values for a Known HDAC Inhibitor (SAHA) against HDAC1

Parameter Value Reference

Enzyme (HDAC1) 4.5 nM

Substrate (Boc-Lys(Ac)-AMC) 20 µM

Inhibitor SAHA

Determined IC50 374 nM

Table 3: Recommended Instrument Settings for Fluorescence Detection

Parameter Wavelength (nm)

Excitation Maximum 340 - 360

Emission Maximum 440 - 460

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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